molecular formula C17H19N3OS B12609904 N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-91-3

N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12609904
CAS No.: 917906-91-3
M. Wt: 313.4 g/mol
InChI Key: JDFJFEASCAXXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine belongs to the thienopyrimidine class, a privileged structure in medicinal chemistry known for its versatile biological activity. This specific derivative is of significant interest for early-stage pharmacological profiling and hit-to-lead optimization campaigns. Thieno[2,3-d]pyrimidin-4-amines are recognized as potent scaffolds for targeting protein kinases. Structural analogs have been developed into selective chemical probes for atypical Protein Kinase C (aPKC) isoforms, which are key regulators of cellular functions like vascular permeability and inflammation . Furthermore, this core structure has served as a foundation for discovering new classes of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which are pivotal in researching cell morphology and migration . The scaffold's utility extends into infectious disease research. Close analogs, specifically thieno[3,2-d]pyrimidin-4-amines, have been identified as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis . When used in combination with the cytochrome bcc:aa3 inhibitor Q203, these compounds demonstrate potent ATP depletion, highlighting their value in exploring novel combination therapies against drug-resistant tuberculosis . In the context of anticancer research, 4-aminothieno[2,3-d]pyrimidine derivatives have shown promising anti-proliferative properties against various cancer cell models, including breast cancer lines such as MCF-7 and MDA-MB-231, by inducing cell cycle arrest . This compound is provided For Research Use Only and is intended solely for scientific investigation in a laboratory setting.

Properties

CAS No.

917906-91-3

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-[2-(3-methylbutan-2-yloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3OS/c1-11(2)12(3)21-15-7-5-4-6-14(15)20-16-13-8-9-22-17(13)19-10-18-16/h4-12H,1-3H3,(H,18,19,20)

InChI Key

JDFJFEASCAXXFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment. The compound has been investigated for its inhibitory effects on various cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC). Research indicates that modifications to the thieno-pyrimidine structure can enhance its efficacy against mutated forms of the epidermal growth factor receptor (EGFR), which is a common target in NSCLC therapies .

Case Study: EGFR Inhibition
A study focused on developing orally active third-generation EGFR inhibitors demonstrated that compounds similar to N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine showed promising results in inhibiting double-mutant EGFR variants (L858R/T790M). The structural modifications contributed to improved binding affinity and selectivity towards the target receptor, showcasing the compound's potential in targeted cancer therapy .

2. Neuropharmacology
There is emerging interest in the neuropharmacological properties of thieno[2,3-d]pyrimidines. Compounds in this class have been evaluated for their effects on neurotransmitter systems and neuroprotective properties.

Case Study: Neuroprotective Effects
Research has indicated that certain thieno[2,3-d]pyrimidine derivatives can exhibit neuroprotective effects by modulating glutamate receptors and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer Activity Effective against NSCLC; inhibits EGFR mutations
Neuropharmacology Modulates neurotransmitter systems; potential neuroprotection
Synthesis Methods Multi-step synthesis; characterized by NMR, MS, IR

Mechanism of Action

The mechanism of action of N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural variations among analogs include modifications to the aniline ring, alkoxy groups, and core substitutions. These changes influence solubility, lipophilicity, and bioactivity.

Compound Name Substituents Molecular Weight Yield (%) Melting Point (°C) Key Data Sources
N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine (Target) 3-Methylbutan-2-yloxy at 2-position Not reported Not reported Not reported -
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 4-Methoxyphenyl; tetrahydrobenzo fused ring Not reported 62 140–142
N-[4-(Trifluoromethylsulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine 4-Trifluoromethylsulfonylphenyl 368.5 56 Not reported
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-bromothieno[2,3-d]pyrimidin-4-amine 3-Chloro-4-((3-fluorobenzyl)oxy)phenyl; 6-bromo Not reported Not reported Not reported
N-(3-tert-butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 3-tert-Butylisoxazolyl; tetrahydrobenzo fused ring 328.4 75 110–112

Key Observations :

  • Alkoxy vs.
  • Fused Rings : Tetrahydrobenzo-fused analogs (e.g., ) exhibit higher molecular weights and altered conformational flexibility, which may impact target binding.
  • Halogenation : Bromo-substituted analogs (e.g., ) are intermediates for further functionalization via cross-coupling reactions, enabling tunable covalent modifications.
Anticancer and Kinase Inhibition
  • EGFR/HER2 Dual Inhibition: Analogs with nitro- or chlorophenyl groups (e.g., compound 18b in ) show nanomolar IC₅₀ values against EGFR/HER2. The nitro group enhances electrophilicity, promoting covalent binding .
  • Cytotoxicity : Tetrahydrobenzo-fused derivatives (e.g., ) exhibit IC₅₀ values of 2–10 µM against HT-29 (colorectal) and MCF-7 (breast) cancer cells, attributed to improved planar geometry for intercalation.
  • Kinase Selectivity : Sulfonyl-substituted analogs (e.g., ) target PI5P4Kγ, with >90% inhibition at 1 µM, suggesting substituent-dependent target specificity.
Antimicrobial Activity

Structural and Spectral Comparisons

  • NMR Shifts :
    • The tert-butylisoxazolyl analog shows distinct upfield shifts for cyclohexane protons (δ 1.62–2.98 ppm) and pyrimidine C2-H (δ 8.12 ppm).
    • Trifluoromethylsulfonyl derivatives exhibit characteristic ¹⁹F NMR signals and downfield aromatic proton shifts (δ 7.87–8.70 ppm).
  • Melting Points : Higher melting points (e.g., 260–264°C for nitro-substituted analogs ) correlate with increased molecular symmetry and intermolecular stacking.

Biological Activity

N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H19N3OSC_{17}H_{19}N_{3}OS and a molecular weight of approximately 317.41 g/mol. Its structure features a thieno[2,3-d]pyrimidine core linked to a phenyl group substituted with a 3-methylbutan-2-yl ether.

Antimicrobial Activity

Recent studies have indicated that compounds related to thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 µg/mL to 62.5 µg/mL against standard bacterial strains .

Anticancer Potential

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. Research has demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 31.25 - 62.5 µg/mL
AnticancerInduces apoptosis; inhibits proliferation

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes within pathogens or cancer cells.
  • Receptor Modulation : It may interact with various receptors that regulate cellular growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it could increase ROS levels in targeted cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable case study involved the evaluation of thieno[2,3-d]pyrimidine derivatives in a preclinical model of breast cancer. The study reported a significant reduction in tumor size when treated with these compounds compared to controls. Histological analysis revealed increased apoptosis rates in tumor tissues treated with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.